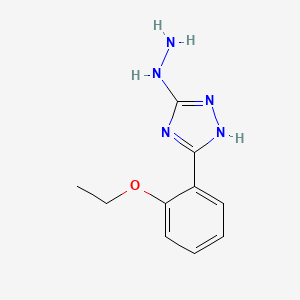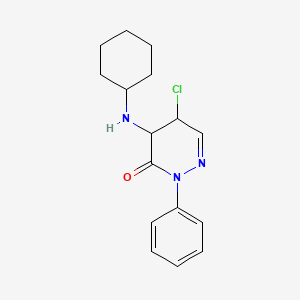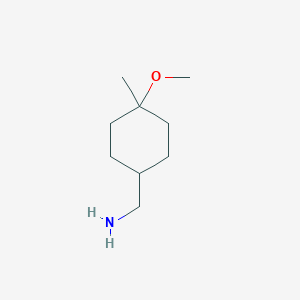![molecular formula C17H27N7O2 B13097138 tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B13097138.png)
tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate: is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .
Biology
In biological research, tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate is studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in regulating various cellular processes and have therapeutic potential in treating diseases like cancer .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in cancer treatment. Its ability to inhibit specific kinases makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can regulate various cellular processes, including cell growth and apoptosis. This inhibition is achieved through the binding of the compound to the active site of the kinase, preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
- tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Uniqueness
What sets tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This uniqueness contributes to its potential as a therapeutic agent and its versatility in various scientific research applications .
Eigenschaften
Molekularformel |
C17H27N7O2 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
tert-butyl 4-(6-amino-1,3-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H27N7O2/c1-10-9-23(16(25)26-17(3,4)5)7-8-24(10)14-12-11(2)21-22(6)13(12)19-15(18)20-14/h10H,7-9H2,1-6H3,(H2,18,19,20) |
InChI-Schlüssel |
GSZCWZVSAVPVOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
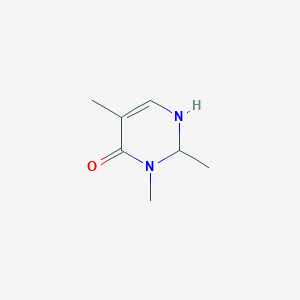
![[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone](/img/structure/B13097081.png)
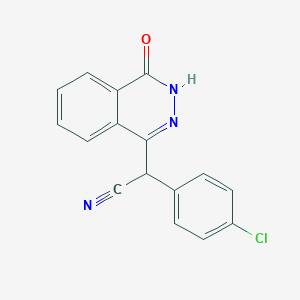

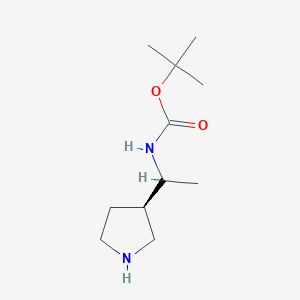

![5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13097108.png)

![4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B13097128.png)
